N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine

Pharmaceutical impurity profiling LC-MS method development Reference standard selection

N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine (CAS 1266616-11-8, molecular formula C18H21N5, MW 307.39) is a biphenyl tetrazole derivative classified as a degradation impurity of the angiotensin II AT1-receptor antagonist Valsartan. This compound, also designated as Valsartan Impurity 4, Impurity 5, or Impurity 72, is a des-valeryl, des-pentanoyl analogue retaining the core biphenyl-tetrazole scaffold with an N-isobutylaminomethyl side chain.

Molecular Formula C18H21N5
Molecular Weight 307.4 g/mol
Cat. No. B13439944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine
Molecular FormulaC18H21N5
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
InChIInChI=1S/C18H21N5/c1-13(2)11-19-12-14-7-9-15(10-8-14)16-5-3-4-6-17(16)18-20-22-23-21-18/h3-10,13,19H,11-12H2,1-2H3,(H,20,21,22,23)
InChIKeyGPKSZEHMMDTREI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine – A Critical Valsartan Degradation Impurity Reference Standard for Pharmaceutical Quality Control


N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine (CAS 1266616-11-8, molecular formula C18H21N5, MW 307.39) is a biphenyl tetrazole derivative classified as a degradation impurity of the angiotensin II AT1-receptor antagonist Valsartan . This compound, also designated as Valsartan Impurity 4, Impurity 5, or Impurity 72, is a des-valeryl, des-pentanoyl analogue retaining the core biphenyl-tetrazole scaffold with an N-isobutylaminomethyl side chain . Its primary commercial relevance lies in its use as a fully characterized analytical reference standard for impurity profiling, method validation, and quality control (QC) of Valsartan active pharmaceutical ingredient (API) and finished dosage forms .

Why Generic Substitution Fails: Structural Divergence of N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine from Other Valsartan Impurities Dictates Analytical and Procurement Strategy


Valsartan-related impurities cannot be treated as interchangeable analytical surrogates because they arise from distinct degradation or synthetic pathways—decarboxylation, des-valerylation, oxidation, or photodegradation—yielding structurally and chromatographically distinct species [1]. N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine is uniquely defined by the complete absence of both the valine-derived carboxyl group and the N-pentanoyl side chain present in Valsartan and its major impurities such as Valsartan Decarboxylic Acid (CAS 1314799-74-0, MW 391.51, C23H29N5O) and Valsartan Desvaleryl Impurity (CAS 676129-92-3, MW 351.40, C19H21N5O2) . This structural simplification confers a lower molecular weight (307.39 vs. 391.51 and 351.40, respectively) and distinct chromatographic retention, ionization efficiency, and spectral signatures [2]. Consequently, substituting this compound with a structurally non-identical Valsartan impurity standard compromises method specificity, accuracy of quantification, and regulatory compliance in impurity profiling assays.

Product-Specific Quantitative Evidence Guide: Differentiating N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine from Closest Impurity Analogs for Procurement Decisions


Molecular Weight and Empirical Formula Differentiation vs. Valsartan Decarboxylic Acid and Desvaleryl Impurity

The target compound (C18H21N5, MW 307.39) exhibits a molecular weight 84.12 Da lower than Valsartan Decarboxylic Acid (CAS 1314799-74-0, C23H29N5O, MW 391.51) and 44.01 Da lower than Valsartan Desvaleryl Impurity (CAS 676129-92-3, C19H21N5O2, MW 351.40) . This mass difference is critical for MS-based detection: the target compound’s [M+H]+ ion at m/z 308.2 is baseline-resolved from the [M+H]+ ions of decarboxylic acid (m/z 392.3) and desvaleryl impurity (m/z 352.2) in single-quadrupole LC-MS, eliminating isobaric interference in SIM mode [1].

Pharmaceutical impurity profiling LC-MS method development Reference standard selection

Vendor-Supplied Purity Specification: ≥95% by HPLC for Impurity 4 vs. Typical Purity Ranges for Non-Certified Analogs

Commercial suppliers of N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine as Valsartan Impurity 4 report a minimum HPLC purity of 95% (95%+), with the product classified and supplied as a certified impurity reference standard under ISO 17034 accredited reference material producer protocols . In contrast, structurally related impurity standards such as Valsartan Desvaleryl Impurity (CAS 676129-92-3) are often supplied with the same minimum purity specification (95%min), but the target compound has the advantage of a simpler structure that reduces the likelihood of co-eluting stereoisomeric impurities during chromatographic purification, resulting in more consistent lot-to-lot purity profiles [1].

Reference standard certification HPLC purity analysis Quality control

Degradation Pathway Specificity: Formation Under Acidic Hydrolysis Conditions Distinct from Photodegradation Impurities

N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine is reported as a degradation impurity formed under acidic hydrolytic conditions, arising from the complete cleavage of the N-pentanoyl-N-valeryl side chain of Valsartan . This pathway is mechanistically distinct from the photodegradation pathway that generates DP-1 (N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide, MW 391.51) and DP-2 (tetracyclic diazacyclopropene derivative) under UV-vis irradiation (λ > 320 nm) [1]. While DP-1 retains the pentanamide moiety, the target compound is the fully deacylated product, making it a specific marker for acid-catalyzed degradation rather than photolytic degradation.

Forced degradation studies Impurity fate mapping Stability-indicating methods

Optimal Research and Industrial Application Scenarios for N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine Based on Quantitative Differentiation Evidence


HPLC/LC-MS Method Validation for Valsartan API Impurity Profiling

This compound serves as the primary reference standard for the identification and quantification of the fully deacylated degradation impurity in Valsartan API. Its distinct molecular weight (307.39 Da) and absence of chiral centers enable unambiguous MS detection (m/z 308.2 [M+H]+) and simpler chromatographic behavior relative to the stereoisomeric Desvaleryl Impurity (CAS 676129-92-3) . Analytical laboratories procuring this standard can achieve baseline-resolved separation from Valsartan Decarboxylic Acid (ΔMW 84.12 Da) without isobaric interference, ensuring compliance with ICH Q2(R1) validation requirements for specificity and accuracy .

Forced Degradation (Acid Hydrolysis) Stability Studies for ANDA Submissions

As the specific marker of acid-catalyzed hydrolytic degradation of Valsartan, this impurity reference standard is indispensable for forced degradation studies required in Abbreviated New Drug Application (ANDA) submissions . Its presence in stressed samples confirms acid-hydrolytic pathway activation, distinct from the photodegradation markers DP-1 and DP-2 . Quantitative use of this certified standard (≥95% HPLC purity) enables accurate mass balance determination and degradation kinetics modeling, directly supporting regulatory demonstration of stability-indicating method capability.

Quality Control Release Testing of Valsartan Drug Substance and Finished Dosage Forms

QC laboratories in pharmaceutical manufacturing can employ this compound as a system suitability standard and impurity reference marker in routine batch release testing . The ISO 17034-accredited reference standard designation of certain commercial lots provides traceability and measurement uncertainty documentation required for cGMP-compliant QC operations . Compared to the more complex Desvaleryl Impurity, the structurally simpler target compound offers lower risk of co-eluting impurity interference, reducing the likelihood of out-of-specification (OOS) investigations due to analytical artifacts.

Synthetic Intermediate for Custom Valsartan Analog Synthesis in Medicinal Chemistry

The fully deacylated biphenyl-tetrazole scaffold of this compound makes it a versatile synthetic intermediate for the preparation of novel Valsartan analogs or metabolite standards . Its reactive secondary amine group (N-isobutylaminomethyl) is amenable to selective N-acylation or N-alkylation, enabling efficient divergent synthesis of analog libraries for SAR studies or preparation of stable isotope-labeled internal standards for LC-MS/MS bioanalysis .

Quote Request

Request a Quote for N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.